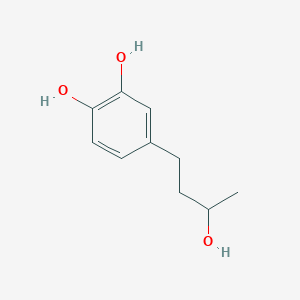

4-(3-Hydroxybutyl)benzene-1,2-diol

Description

Contextualization within Phenolic and Catechol Chemistry Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have been the subject of extensive scientific investigation. A special class of phenols, the dihydroxybenzenes or benzenediols, includes catechol (1,2-dihydroxybenzene), resorcinol (B1680541) (1,3-dihydroxybenzene), and hydroquinone (B1673460) (1,4-dihydroxybenzene). wikipedia.org These isomers are foundational structures in a vast array of more complex molecules. wikipedia.org

The catechol scaffold, or a 1,2-dihydroxybenzene ring system, is a crucial structural motif found in numerous natural products and synthetic compounds. researchgate.netmdpi.com This arrangement of two adjacent hydroxyl groups on a benzene (B151609) ring imparts unique chemical properties that are central to the biological activity of many molecules. researchgate.net In nature, catechols are key components of various compounds with diverse physiological roles, including neurotransmitters like dopamine (B1211576) and epinephrine, and are found in plants where they contribute to defense mechanisms. researchgate.netmdpi.com

The significance of the catechol group extends to its remarkable adhesive properties, famously observed in mussel adhesive proteins. nih.govnih.govnih.gov These proteins, rich in the catechol-containing amino acid 3,4-dihydroxyphenylalanine (DOPA), can adhere strongly to a variety of surfaces in wet environments. nih.govnih.gov This has inspired the development of biomimetic adhesives and coatings for biomedical applications. nih.govnih.govrsc.org

Furthermore, the catechol moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. researchgate.net The ability of the catechol group to undergo redox cycling and chelate metal ions is central to many of these biological functions. nih.gov

Substituted benzene-1,2-diol derivatives are a major focus of academic research due to their diverse chemical reactivity and potential for biological applications. The substitution pattern on the catechol ring significantly influences the molecule's properties and biological activity. Researchers have explored the synthesis and reactions of various substituted benzene-1,2-diols, often using chemoenzymatic methods to create specific isomers. researchgate.netnih.gov

These derivatives are investigated for their potential as:

Antioxidants: The catechol structure is a potent scavenger of free radicals.

Enzyme Inhibitors: They can interact with the active sites of various enzymes.

Building Blocks for Synthesis: They serve as versatile starting materials for the construction of more complex molecules. mdpi.com

Ligands for Metal Complexation: The two adjacent hydroxyl groups can effectively bind to metal ions, a property utilized in areas like selective metal ion removal. google.com

The introduction of different substituents allows for the fine-tuning of these properties, making substituted benzene-1,2-diols a rich area for chemical exploration and drug discovery.

Rationale for Comprehensive Investigation of 4-(3-Hydroxybutyl)benzene-1,2-diol

The specific structure of this compound, with its catechol core and a hydroxylated alkyl side chain, presents a compelling case for detailed scientific investigation.

The presence of a 3-hydroxybutyl side chain attached to the catechol ring is a key feature that distinguishes this molecule. This side chain introduces several important characteristics:

Chirality: The hydroxyl group at the 3-position of the butyl chain creates a chiral center, meaning the molecule can exist as two different enantiomers (R and S forms). This stereochemistry can be crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral. ontosight.ai

Increased Hydrophilicity: The additional hydroxyl group on the side chain increases the molecule's polarity and potential for hydrogen bonding, which can influence its solubility and how it interacts with biological systems. ontosight.ai

Potential for Further Functionalization: The secondary alcohol on the side chain provides a reactive site for further chemical modifications, allowing for the synthesis of a library of related compounds with potentially different biological activities.

The 3-hydroxybutyl moiety is structurally related to β-hydroxybutyric acid (BHB), a ketone body that plays a role in cellular energy metabolism and has been shown to have other biological effects, such as acting as a histone deacetylase (HDAC) inhibitor. wikipedia.org While a direct link between this compound and these pathways has not been established, the structural similarity suggests potential areas for future research.

The study of this compound is inherently interdisciplinary, with implications for several fields:

Organic Chemistry: The synthesis of this molecule, potentially in an enantiomerically pure form, presents a challenge and an opportunity for developing new synthetic methodologies. rsc.org Understanding its reactivity, particularly the interplay between the catechol ring and the side chain, is a key area of interest. mdpi.com

Biochemistry: Investigating how this compound interacts with biological macromolecules is a central biochemical question. This includes studying its potential as an enzyme inhibitor, an antioxidant, or a modulator of signaling pathways. ontosight.ai The presence of the catechol group suggests it may be a substrate for enzymes like laccases or tyrosinases. mdpi.comresearchgate.net

Molecular Biology: At the molecular level, research could explore the effects of this compound on gene expression and cellular processes. wikipedia.org For example, its potential antioxidant properties could be investigated for their impact on cellular stress responses.

The combination of a well-established pharmacologically active scaffold (catechol) with a unique side chain makes this compound a promising candidate for further research with the potential to contribute to our understanding of fundamental chemical and biological processes.

Compound Information Table

| Compound Name | IUPAC Name | Other Names |

| This compound | 4-(3-hydroxybutyl)-1,2-benzenediol | - |

| Catechol | Benzene-1,2-diol | Pyrocatechol, 1,2-dihydroxybenzene |

| Resorcinol | Benzene-1,3-diol | Resorcin, 1,3-dihydroxybenzene |

| Hydroquinone | Benzene-1,4-diol | 1,4-dihydroxybenzene |

| 3,4-Dihydroxyphenylalanine | 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | L-DOPA |

| Dopamine | 4-(2-aminoethyl)benzene-1,2-diol | - |

| Epinephrine | (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol | Adrenaline |

| β-Hydroxybutyric acid | 3-hydroxybutanoic acid | BHB |

| 4-(1,2-Dihydroxyethyl)benzene-1,2-diol | - | A norepinephrine (B1679862) metabolite |

| 4-(3-Hydroxypropyl)benzene-1,2-diol | 4-(3-hydroxypropyl)benzene-1,2-diol | 3-(3,4-dihydroxyphenyl)-1-propanol |

| 4-(1-Hydroxybutyl)benzene-1,3-diol | 4-(1-hydroxybutyl)benzene-1,3-diol | - |

| 4-[(3R)-3-hydroxybutyl]benzene-1,3-diol | 4-[(3R)-3-hydroxybutyl]benzene-1,3-diol | - |

| 4-(2-hydroxyethyl)benzene-1,3-diol | 4-(2-hydroxyethyl)benzene-1,3-diol | - |

| Chitosan | - | Poliglusam, Deacetylchitin |

| 1,2,4-Trihydroxybenzene | Benzene-1,2,4-triol | - |

Structure

3D Structure

Properties

CAS No. |

61152-58-7 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(3-hydroxybutyl)benzene-1,2-diol |

InChI |

InChI=1S/C10H14O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-7,11-13H,2-3H2,1H3 |

InChI Key |

BCSAQTFHGURJII-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)O)O)O |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 4 3 Hydroxybutyl Benzene 1,2 Diol

Proposed Biogenetic Origin and Precursor Identification

The fundamental carbon skeleton of 4-(3-hydroxybutyl)benzene-1,2-diol could be assembled through either the shikimate or the polyketide pathway, each offering a plausible, albeit unconfirmed, route to this compound.

The Shikimate Pathway: As a cornerstone of aromatic amino acid biosynthesis in plants and microbes, the shikimate pathway generates key intermediates like chorismate from the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). oup.comnih.govwikipedia.org A hypothetical route to this compound could diverge from an intermediate such as 4-hydroxyphenylpyruvate, a precursor to tyrosine. This would necessitate subsequent enzymatic steps for side-chain elongation and further hydroxylation.

The Polyketide Pathway: This pathway provides a modular and versatile platform for the synthesis of a wide range of natural products through the sequential condensation of simple carboxylated units, primarily acetyl-CoA and malonyl-CoA, by enzymes known as polyketide synthases (PKSs). wikipedia.orgwikipedia.org A theoretical polyketide-based synthesis of this compound could be initiated with a starter unit like butyryl-CoA, followed by elongation with malonyl-CoA units. The resulting polyketide chain would then undergo cyclization and aromatization to yield a butyl-substituted phenol. Subsequent hydroxylation steps would be required to introduce the diol functionality on the ring and the hydroxyl group on the side chain. Notably, Type III PKSs are known to be involved in the production of various alkylphenols in bacteria. nih.gov

Table 1: Proposed Precursors for the Biosynthesis of this compound

| Pathway | Proposed Precursor | Origin |

|---|---|---|

| Shikimate Pathway | Chorismate | Central intermediate of the shikimate pathway oup.comnih.gov |

| Shikimate Pathway | 4-Hydroxyphenylpyruvate | Intermediate in tyrosine biosynthesis |

| Polyketide Pathway | Butyryl-CoA (starter unit) | Fatty acid metabolism |

| Polyketide Pathway | Malonyl-CoA (extender unit) | Carboxylation of acetyl-CoA |

The conversion of putative precursors into this compound would rely on the catalytic activity of specific enzyme families.

Ring Hydroxylation: The formation of the catechol moiety (1,2-dihydroxybenzene) is a hallmark of this compound. This transformation is typically catalyzed by monooxygenases or dioxygenases. nih.govnih.gov The vast superfamily of cytochrome P450 monooxygenases is particularly adept at hydroxylating aromatic rings. nih.gov Other enzyme classes, such as flavin-containing monooxygenases and various dioxygenases, also play a role in such reactions. numberanalytics.com

Side Chain Elongation and Modification: If the molecule originates from a shikimate-derived precursor, enzymatic machinery for extending the side chain would be essential. This could involve enzymes with functionalities similar to those in fatty acid or polyketide synthesis. The hydroxyl group at the C-3 position of the butyl side chain suggests a stereospecific reduction of a ketone, a reaction frequently catalyzed by ketoreductase (KR) domains within PKSs. wikipedia.org Alternatively, a dedicated hydroxylase could introduce this hydroxyl group. Indeed, the metabolism of n-butylbenzene in some organisms is known to involve the hydroxylation of its side chain. nih.govuzh.ch

Table 2: Proposed Enzyme Systems in the Biosynthesis of this compound

| Enzymatic Step | Enzyme Class | Proposed Function |

|---|---|---|

| Aromatic Ring Formation | Polyketide Synthase (PKS) / Shikimate Pathway Enzymes | Synthesis of the core aromatic structure |

| Ring Hydroxylation | Cytochrome P450 Monooxygenase / Dioxygenase | Introduction of hydroxyl groups onto the benzene (B151609) ring to form a catechol |

| Side Chain Elongation | Fatty Acid Synthase (FAS)-like / Polyketide Synthase (PKS) | Extension of the carbon side chain |

| Side Chain Hydroxylation | Ketoreductase (KR) / Hydroxylase | Introduction of the hydroxyl group on the butyl side chain |

Occurrence in Biological Systems

To date, there are no scientific reports detailing the isolation and characterization of this compound from any biological source, whether microbial, plant, or mammalian.

A thorough review of the current scientific literature reveals no instances of this compound being isolated or identified from any biological extracts.

While no targeted in vitro studies have aimed to produce this compound, research on related molecules provides a framework for proposing potential biotransformation routes. For instance, microorganisms are known to degrade alkylphenols like 4-ethylphenol (B45693) by hydroxylating the alkyl side chain. Both fungi and bacteria have demonstrated the ability to metabolize various aromatic hydrocarbons, often initiating the process with a hydroxylation step on either the aromatic ring or the side chain. nih.govoup.com A hypothetical biotransformation could therefore involve the use of a whole-cell biocatalyst or a purified enzyme to hydroxylate a precursor molecule such as 4-butylphenol (B154549) or 4-butylcatechol. It is noteworthy that n-butylbenzene has been observed to undergo side-chain hydroxylation in vivo. uzh.ch

Genetic and Enzymatic Basis of Biosynthetic Routes

The genetic underpinnings of any potential biosynthetic pathway for this compound are entirely speculative at this point. However, based on the proposed metabolic origins, one can infer the types of genes and enzymes that would be necessary.

A polyketide-based synthesis would likely be encoded by a biosynthetic gene cluster (BGC) containing a gene for a PKS enzyme. wikipedia.org These BGCs typically also harbor genes for "tailoring" enzymes, such as hydroxylases and reductases, which modify the initial polyketide product. researchgate.net The biosynthesis of other bacterially-derived alkylphenols has been linked to specific PKS gene clusters. nih.gov

If the compound is a derivative of the shikimate pathway, the organism would possess the core genes of this pathway, in addition to genes encoding enzymes for the subsequent modifications of a shikimate-derived intermediate. nih.govnih.gov This would include genes for monooxygenases or dioxygenases to facilitate ring hydroxylation, and enzymes for side-chain alterations.

Metabolic Fates and Biotransformation of 4 3 Hydroxybutyl Benzene 1,2 Diol

Phase I Metabolic Transformations

Phase I metabolism of 4-(3-Hydroxybutyl)benzene-1,2-diol involves oxidative and reductive reactions that modify its chemical structure. These transformations primarily target the catechol moiety and the hydroxybutyl side chain, preparing the molecule for subsequent Phase II conjugation.

Oxidative Metabolism of the Catechol Moiety

The catechol group, a 1,2-dihydroxybenzene ring, is a primary site for oxidative metabolism. This process can lead to the formation of more polar or, in some cases, highly reactive intermediates. Two major enzymatic systems are responsible for these transformations: Cytochrome P450 monooxygenases and peroxidases.

The Cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the Phase I metabolism of a vast array of foreign compounds (xenobiotics). nih.gov For aromatic compounds like this compound, CYP450 enzymes catalyze hydroxylation reactions. nih.gov The catechol ring can be further hydroxylated, leading to the formation of a 1,2,4-trihydroxybenzene derivative. This reaction increases the polarity of the molecule. Several CYP450 isoforms are known to be involved in the metabolism of catechols and related phenolic structures. nih.govnih.gov In particular, CYP1A1, CYP1B1, and some CYP3A enzymes are recognized for their role in the oxidation of catechol estrogens, which share the same core chemical group. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in Catechol Metabolism

| Enzyme Family | Specific Isoform | Role in Metabolism |

|---|---|---|

| CYP1 | CYP1A1, CYP1B1 | Catalyze the hydroxylation of estrogen catechols. nih.govnih.gov |

| CYP2 | CYP2E1 | Involved in the metabolism of benzene (B151609) and other simple aromatic compounds. nih.gov |

| CYP3 | CYP3A4 | Participates in the oxidation of a wide range of substrates, including some catechols. nih.govnih.gov |

In addition to hydroxylation, the catechol moiety is highly susceptible to oxidation by peroxidase enzymes. This reaction removes two electrons and two protons from the hydroxyl groups, converting the catechol into a highly reactive ortho-quinone (o-quinone). wikipedia.orgnih.gov This process can proceed through a semiquinone radical intermediate. libretexts.org These quinones are strong electrophiles, meaning they can readily react with cellular nucleophiles such as proteins and DNA, a process that can lead to cellular damage. libretexts.org Peroxidase-catalyzed oxidation is a significant pathway in the bioactivation of catecholic compounds. nih.govwikipedia.org

Reduction Pathways of the Hydroxybutyl Side Chain

The hydroxybutyl side chain of this compound contains a secondary alcohol group. This functional group is also a target for Phase I metabolism. The primary metabolic reaction for a secondary alcohol is oxidation to a ketone, catalyzed by dehydrogenase enzymes. pharmacy180.com This reaction is often reversible.

The resulting ketone, 4-(3-oxobutyl)benzene-1,2-diol, can then undergo a reduction reaction to regenerate the parent secondary alcohol. This reverse reaction is catalyzed by a class of enzymes known as aldo-keto reductases or carbonyl reductases. ku.edu Therefore, while the initial step is an oxidation of the alcohol, the pathway is intrinsically linked to a reductive process that can convert the ketone metabolite back to its alcohol form, establishing a metabolic equilibrium. ku.edu

Table 2: Reversible Metabolism of the Hydroxybutyl Side Chain

| Reaction | Substrate | Product | Enzyme Class |

|---|---|---|---|

| Oxidation | This compound (Secondary Alcohol) | 4-(3-Oxobutyl)benzene-1,2-diol (Ketone) | Alcohol Dehydrogenase |

| Reduction | 4-(3-Oxobutyl)benzene-1,2-diol (Ketone) | this compound (Secondary Alcohol) | Aldo-Keto Reductase / Carbonyl Reductase ku.edu |

Phase II Metabolic Conjugation Pathways

Following Phase I modifications, the compound or its metabolites undergo Phase II conjugation. These reactions involve the attachment of small, polar, endogenous molecules to the functional groups of the xenobiotic, a process that significantly increases its water solubility and facilitates its excretion from the body. wikipedia.org

Glucuronidation by UDP-Glucuronosyltransferases

Glucuronidation is a major Phase II pathway for compounds containing hydroxyl groups, particularly phenolic hydroxyls like those in the catechol moiety. researchgate.net This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. pharmacy180.comresearchgate.net The process involves the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the hydroxyl groups of the catechol ring. pharmacy180.com

This conjugation can occur on one or both of the hydroxyl groups, forming monoglucuronide and diglucuronide conjugates. Glucuronidation effectively masks the hydroxyl groups, detoxifies reactive intermediates like quinones, and produces highly water-soluble metabolites that can be readily eliminated in urine or bile. Several UGT isoforms, including UGT1A1, UGT1A3, and UGT2B7, have been shown to catalyze the glucuronidation of catechol estrogens, indicating their likely involvement in the metabolism of this compound.

Table 3: UDP-Glucuronosyltransferase Isoforms in Catechol Glucuronidation

| Enzyme Family | Specific Isoform | Substrate Preference |

|---|---|---|

| UGT1A | UGT1A1, UGT1A3 | Show higher activity toward 2-hydroxyestrogens (a type of catechol). |

| UGT2B | UGT2B7 | Reacts with higher efficiency toward 4-hydroxyestrogenic catechols. |

Sulfation by Sulfotransferases

The presence of a catechol (1,2-dihydroxybenzene) moiety makes this compound a theoretical substrate for sulfotransferase (SULT) enzymes. Sulfation is a common Phase II conjugation reaction for phenolic compounds, increasing their water solubility to facilitate excretion. In humans, various SULT isoforms are responsible for the sulfation of xenobiotics and endogenous molecules. However, no published research specifically confirms that this compound undergoes sulfation, nor are there studies identifying the specific SULT isoenzymes involved or the structure of any potential sulfate (B86663) conjugates.

Methylation by Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group to the hydroxyl groups of catechols. This metabolic pathway is critical for the deactivation of catecholamine neurotransmitters and various catechol-containing drugs and xenobiotics. Given its chemical structure, this compound is a plausible substrate for COMT. This reaction would result in the formation of two possible monomethylated isomers: 4-(3-hydroxybutyl)-1-hydroxy-2-methoxybenzene and 4-(3-hydroxybutyl)-2-hydroxy-1-methoxybenzene. Despite this theoretical pathway, there is no specific experimental evidence to confirm that this compound is a substrate for COMT or to quantify the formation of these methylated metabolites in any biological system.

Glutathione (B108866) Conjugation and Mercapturic Acid Formation

Glutathione (GSH) conjugation is a critical detoxification pathway that protects cells from electrophilic compounds. For a catechol like this compound, this pathway would typically involve an initial Phase I oxidation to a reactive ortho-quinone intermediate. This electrophilic quinone could then be detoxified by reacting with the nucleophilic thiol group of GSH, catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate would then be further processed through the mercapturic acid pathway to be excreted in the urine. While this is a well-established mechanism for other catechols, no studies have been found that demonstrate the formation of a glutathione conjugate or a mercapturic acid derivative from this compound.

Identification and Structural Characterization of Major Metabolites in Biological Matrices

A critical component of understanding a compound's metabolism is the identification of its metabolites in biological fluids such as plasma and urine. This requires in vivo studies in animal models or humans, followed by analysis using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). There are no available studies that have identified or structurally characterized any metabolites of this compound in any biological matrix.

In Vitro Metabolic Stability and Enzyme Kinetics Studies

Use of Liver Microsomes, S9 Fractions, and Isolated Hepatocytes

In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are standard tools used in drug discovery to assess the metabolic stability of new chemical entities if-pan.krakow.plnuvisan.com. These assays measure the rate of disappearance of a parent compound over time to determine key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint) if-pan.krakow.pl. A search for studies involving this compound in these in vitro systems yielded no results. Consequently, no data on its metabolic stability, half-life, or intrinsic clearance is available.

Evaluation of Enzyme Inhibition or Induction Profiles

Investigating a compound's potential to inhibit or induce drug-metabolizing enzymes (such as Cytochrome P450s) is crucial for predicting potential drug-drug interactions. Standard in vitro assays are used for this purpose. There is currently no public data available from studies evaluating the enzyme inhibition or induction profile of this compound.

Structure Activity Relationships Sar and Structural Modifications of 4 3 Hydroxybutyl Benzene 1,2 Diol

Influence of the Catechol Moiety on Molecular Interactions

The catechol group, or benzene-1,2-diol, is a fundamental feature of 4-(3-Hydroxybutyl)benzene-1,2-diol, exerting a profound influence on its physicochemical properties and interactions with biological systems. wikipedia.orgtaylorandfrancis.com This moiety is a common structural motif in numerous endogenous and exogenous compounds, including catecholamines and various plant-derived molecules. taylorandfrancis.com Its unique arrangement of two adjacent hydroxyl groups on a benzene (B151609) ring facilitates a range of critical molecular interactions. researchgate.net

Role of Ortho-Dihydroxyl Groups in Hydrogen Bonding and Chelation

The ortho-dihydroxy configuration of the catechol moiety is pivotal for its ability to form strong hydrogen bonds and chelate metal ions. researchgate.netresearchgate.net Catechols possess one "free" hydroxyl group and one that is intramolecularly hydrogen-bonded. nih.gov The "free" hydroxyl acts as a potent hydrogen-bond donor, a property that facilitates absorption to various surfaces, such as mucosal tissues and hydroxyapatite. researchgate.netnih.gov

The capacity for hydrogen bonding is also influenced by the molecular environment. For instance, the ability of catechol O-H groups to bind to anions via hydrogen bonding is solvent-dependent. In competitive solvents like DMSO, intramolecular hydrogen bonds can be disrupted, which in turn enhances the potential for intermolecular anion binding. nih.gov

Furthermore, the adjacent hydroxyl groups enable the catechol ring to act as a bidentate ligand, effectively chelating various metal ions. researchgate.netresearchgate.net This chelation can lead to the formation of cross-linked networks and is a key mechanism in the adhesive properties of certain catechol-containing biopolymers. researchgate.net The benzene ring itself can also participate in π-π stacking interactions with other aromatic systems. researchgate.net

Table 1: Molecular Interactions Mediated by the Catechol Moiety

| Interaction Type | Description | Reference |

| Hydrogen Bonding | The two ortho-hydroxyl groups act as both hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules and surfaces. researchgate.net | researchgate.net |

| Metal Chelation | The adjacent hydroxyls form stable complexes with a variety of metal ions (e.g., Fe³⁺), acting as a bidentate ligand. wikipedia.orgresearchgate.netresearchgate.net | wikipedia.orgresearchgate.netresearchgate.net |

| π-π Stacking | The aromatic benzene ring can interact with other aromatic rings through non-covalent stacking forces. researchgate.net | researchgate.net |

| Cation-π Interactions | The electron-rich benzene ring can interact with positively charged ions. researchgate.net | researchgate.net |

Impact of Redox Potential of the Catechol Ring on Biological Activity

The redox activity of the catechol ring is a critical determinant of its biological effects. nih.gov Catechols can undergo oxidation to form highly reactive semiquinone and quinone species. researchgate.net This redox cycling is central to the biological functions of many catechol-containing compounds, including their antioxidant and, conversely, pro-oxidant activities. researchgate.net

The standard reduction potential (E°) of catechols is strongly correlated with their antioxidant capacity. nih.gov Compounds with lower redox potentials are more easily oxidized and can effectively scavenge high-potential reactive oxygen species (ROS), such as peroxyl and hydroxyl radicals. acs.org Studies on catechins, a class of flavonoids containing the catechol moiety, have shown that their cellular antioxidant activity is highly dependent on their E° values. nih.gov At lower, physiological concentrations, catechins can help stabilize the cellular redox state, while at higher concentrations, they may inhibit cell growth. nih.gov

The oxidation of the catechol moiety can also enhance certain biological activities. For example, the oxidation products of some catecholamines have been shown to be effective inhibitors of protein aggregation, a process implicated in several neurodegenerative diseases. nih.gov Therefore, the redox state is a key factor that modulates the activity of a wide range of catechol-containing inhibitors. nih.gov

Table 2: Relationship Between Standard Reduction Potential (E°) and Biological Effects of Catechins

| Concentration | Effect on Cellular Antioxidant Activity (CAA) | Other Biological Effects | Reference |

| Physiological (1–10 µM) | Constant, independent of dose and E° | Stabilization of redox homeostasis; modulation of H₂O₂-induced DNA damage. | nih.gov |

| High (>10 µM) | Increases in a dose- and E°-dependent manner | Inhibition of cell growth; did not protect against ROS-induced DNA fragmentation. | nih.gov |

Significance of the 3-Hydroxybutyl Side Chain in Modulating Activity

Effects of Chain Length and Hydroxylation Position on Molecular Recognition

The length and substitution pattern of the aliphatic side chain attached to the catechol ring can significantly alter a molecule's pharmacological profile. These modifications affect key properties such as lipophilicity, steric fit within a binding pocket, and susceptibility to metabolism. acs.org

For example, altering the chain length from a propyl to a butyl group changes the molecule's hydrophobicity, which can affect its ability to cross cell membranes and its binding affinity for a target protein. The position of the hydroxyl group is also critical. A hydroxyl group at the C1 position versus the C3 position creates two distinct isomers with different spatial arrangements and hydrogen-bonding capabilities. This difference can lead to varied recognition by enzymes and receptors. nih.gov

The flexibility of the side chain allows for potential conformational changes, which can be essential for fitting into an active site. nih.gov However, this flexibility and the presence of hydroxyl groups also introduce potential sites for metabolic oxidation by enzymes like cytochrome P450, which can impact the molecule's bioavailability and duration of action. acs.org Balancing the hydrophobicity and steric bulk of this "tail" region is therefore essential for optimizing activity. acs.org

Table 3: Comparison of Structural Analogues and Key Properties

| Compound | Structure | Chain Length | Hydroxylation Position | Key Differences from Parent Compound |

| This compound | Catechol-(CH₂)₂-CH(OH)-CH₃ | Butyl | C3 | Parent Compound |

| 4-(3-Hydroxypropyl)benzene-1,2-diol nih.govuni.lu | Catechol-(CH₂)₂-CH₂OH | Propyl | C3 | Shorter alkyl chain by one carbon. |

| 4-(1-Hydroxybutyl)benzene-1,3-diol nih.gov | Resorcinol-CH(OH)-(CH₂)₂-CH₃ | Butyl | C1 | Isomeric diol (resorcinol instead of catechol); different hydroxylation position on the side chain. |

Role of Stereochemistry at the Chiral Center within the Hydroxybutyl Moiety

The carbon atom at the 3-position of the hydroxybutyl side chain in this compound is a chiral center. youtube.com This is because it is an sp³-hybridized carbon bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and an ethyl-catechol group (-CH₂-CH₂-C₆H₃(OH)₂). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. gatech.edu

These enantiomers are designated as (R) and (S) based on the spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules. gatech.edu Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers. This often results in one enantiomer having significantly higher potency or a different type of activity than the other. ontosight.ai The specific three-dimensional structure of the (3R) or (3S) enantiomer is crucial for its precise fit and interaction with a biological target. ontosight.ai For a molecule to elicit a specific biological response, its stereochemistry must be complementary to that of its binding site.

Design and Synthesis of this compound Analogues for SAR Studies

The systematic design and synthesis of analogues are fundamental to exploring structure-activity relationships. nih.govresearchgate.net This process allows researchers to probe how specific structural modifications affect a molecule's biological activity, leading to the optimization of lead compounds.

The design of analogues often employs strategies such as scaffold hopping, isosteric replacement, or the molecular hybridization of different pharmacophores. nih.gov For a molecule like this compound, SAR studies would involve synthesizing a library of related compounds with systematic variations. These could include:

Modifications to the catechol ring: Replacing one or both hydroxyl groups, or shifting their positions (e.g., to create resorcinol (B1680541) or hydroquinone (B1673460) analogues). wikipedia.org

Modifications to the side chain: Varying the chain length, altering the position of the hydroxyl group, or replacing the hydroxyl with other functional groups (e.g., fluoro, amino). acs.org

Exploring stereochemistry: Synthesizing and testing both the (R)- and (S)-enantiomers individually to determine their specific contributions to activity.

The synthesis of these analogues often requires multi-step chemical pathways. nih.gov A general approach might involve protecting the catechol hydroxyls, followed by coupling reactions to introduce or modify the side chain. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are powerful tools for creating carbon-carbon bonds to build more complex structures. mdpi.com Reductive amination is another common method for introducing functionalized side chains. nih.gov Following synthesis, the new compounds are purified, typically using chromatographic techniques, and their structures are confirmed by spectroscopic methods before biological evaluation. nih.govmdpi.com

Halogenation

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the catechol ring can alter its electronic properties, lipophilicity, and metabolic stability. Halogenation can be a critical modification for enhancing the bioactivity of natural products. nih.gov For instance, replacing chlorine atoms with bromine in some compounds has been shown to profoundly alter their antimicrobial profiles. nih.gov

In a study on halogenated dopamine (B1211576) methacrylamide, which contains a catechol side chain, modification with chloro-, bromo-, or iodo- functional groups imparted significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov This suggests that halogenation of the catechol ring in this compound could be a viable strategy to introduce or enhance antimicrobial properties. The electron-withdrawing nature of halogens can lower the pKa of the phenolic hydroxyl groups and their redox potential, making oxidation to a quinone more difficult. nih.gov This modification could also influence the binding affinity to target proteins.

Methylation

Methylation of the catechol hydroxyl groups is a primary metabolic pathway for catecholamines and other catechol-containing compounds, catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govnih.gov This process can lead to the formation of O-methylated catechols. acs.org Therefore, methylation of one or both hydroxyl groups in this compound would likely alter its biological activity by changing its ability to form hydrogen bonds and by potentially reducing its affinity for target receptors that recognize the catechol structure.

In some cases, methylation of a phenolic group can be a strategic move in drug design to block metabolic sites and reduce the potential for the formation of reactive catechol metabolites that can lead to off-target effects. google.com The impact of methylation on the activity of catechol derivatives is highly dependent on the specific biological target.

Alterations to the Hydroxybutyl Side Chain (e.g., unsaturation, branching, heteroatom incorporation)

Unsaturation

Introducing double or triple bonds into the alkyl side chain can have profound effects on the molecule's conformation and biological activity. For instance, in a study of urushiol (B600771) analogues, which are 4-substituted catechols, the number of C=C bonds in the side chain was found to be a key factor. nih.gov The presence and intensity of vinylic hydrogen signals in their spectra confirmed the degree of unsaturation. nih.gov

Introducing unsaturation into the hydroxybutyl side chain of this compound would decrease its flexibility and could introduce specific geometric constraints (cis/trans isomers), which might lead to more selective binding to a target protein.

Branching

The degree of branching in the alkyl side chain can influence the steric bulk and lipophilicity of the molecule. A quantitative structure-activity relationship (QSAR) analysis of methcathinone (B1676376) analogues revealed that the steric parameter of substituents on the aromatic ring was significantly correlated with their activity and selectivity. nih.gov While this study focused on ring substituents, the principle of steric influence is also applicable to the side chain.

Increased branching on the hydroxybutyl group of this compound would increase its size and could either enhance or hinder its fit into a binding pocket, depending on the topology of the target site.

Heteroatom Incorporation

Replacing a carbon atom in the side chain with a heteroatom such as oxygen, nitrogen, or sulfur can introduce new functional groups capable of forming different types of interactions, such as hydrogen bonds or ionic bonds. For example, the aliphatic side chain of catecholamines, which contains a nitrogen atom, is known to potentiate the stimulatory effect of the catechol moiety on nerve growth factor synthesis. nih.gov The terminal amino group, however, was found not to be critical for this particular effect. nih.gov

In another example, the synthesis of catechol thioethers, where a sulfur atom is incorporated into the side chain, has been explored to create compounds with antioxidant properties. mdpi.comnih.gov The presence of the thioether linker was found to influence the antioxidant activity. mdpi.com Incorporating a heteroatom into the hydroxybutyl side chain of this compound could therefore be a strategy to modulate its biological activity by introducing new interaction points.

Isosteric Replacements within the Structure

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com

For the catechol moiety of this compound, several bioisosteric replacements have been explored for other catechol-containing compounds. These include:

Indazole: The indazole moiety has been successfully used as a bioisosteric replacement for the catechol group in phosphodiesterase-4 (PDE4) inhibitors, retaining and even improving biological activity. google.com

Benzoxazolone: This moiety has been used to replace the catechol pharmacophore in tyrphostin analogues, resulting in potent inhibitors of protein tyrosine kinases. google.com

3-Hydroxy-4-pyridinones and 5-hydroxy-4-pyrimidinones: These heterocyclic structures have been identified as mimics for the catechol group in inhibitors of catechol-O-methyltransferase (COMT). acs.org

These examples suggest that replacing the catechol ring of this compound with a suitable bioisostere could lead to new compounds with potentially improved drug-like properties.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are powerful tools for understanding the SAR of compounds and for designing new analogues with desired properties.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. youtube.com For this compound and its analogues, docking studies can be used to predict their binding modes within the active site of a target protein. For example, molecular docking and molecular dynamics simulations have been used to model the interaction of catecholamines with adrenoceptors, providing insights into the critical interactions for agonist binding. nih.gov

Similarly, such computational approaches could be applied to this compound to predict how modifications to its structure would affect its binding affinity and selectivity for a given biological target.

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues

Drug design can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. nih.gov For analogues of this compound, ligand-based methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. creative-biostructure.comwikipedia.org For instance, QSAR studies on catechol derivatives have been used to predict their inhibitory activity against 5-lipoxygenase, highlighting the importance of hydrophobicity, steric, and electronic parameters. nih.gov

Structure-Based Drug Design: When the 3D structure of the target is available, it can be used to design new ligands with high affinity and selectivity. nih.gov For example, the crystal structures of catechol-O-methyltransferase (COMT) have been instrumental in the structure-based design of potent and selective inhibitors. nih.gov If a biological target for this compound is identified and its structure is known, structure-based design principles could be applied to develop novel analogues with improved properties.

Molecular and Cellular Mechanisms of Action of 4 3 Hydroxybutyl Benzene 1,2 Diol

Interaction with Specific Biomolecular Targets

The interaction of 4-(3-Hydroxybutyl)benzene-1,2-diol with various biological molecules is a key area of interest for understanding its potential effects. The presence of a catechol ring and a hydroxyl group on the butyl chain suggests a capacity for forming hydrogen bonds and engaging in other molecular interactions. ontosight.ai

Enzyme Modulation and Inhibition Profiles (e.g., Carbonic Anhydrase, Tyrosine Phosphatase, Urease)

Despite the structural similarities of this compound to compounds known to inhibit various enzymes, specific data on its modulation or inhibition of carbonic anhydrase, tyrosine phosphatase, or urease are not available in the current scientific literature. While related benzene-diol and sulfonamide-containing molecules have been investigated as inhibitors of carbonic anhydrases, and hydroquinones show activity against urease, no such studies have been published for this compound itself. sigmaaldrich.comnih.govmdpi.comresearchgate.net Similarly, though other chemical agents have been identified as inhibitors of protein tyrosine phosphatase 1B, the effect of this specific compound has not been documented. nih.govnih.gov

Receptor Binding and Signaling Pathway Perturbation

There is currently no published research detailing the specific receptor binding affinities or the perturbation of signaling pathways by this compound. Compounds with comparable structures are known to potentially interact with cellular receptors and affect signaling, but dedicated studies to elucidate these mechanisms for this compound are absent from the available literature. ontosight.ai

Direct Interaction with Proteins, DNA, or Lipids

Specific experimental evidence demonstrating the direct interaction of this compound with proteins, DNA, or lipids is not found in the reviewed scientific literature. While some benzene (B151609) metabolites, such as 1,2,4-benzenetriol, have been shown to induce DNA damage, and other complex benzene derivatives can bind to DNA, these findings cannot be directly extrapolated to this compound. nih.govmdpi.com

Antioxidant and Pro-oxidant Mechanisms

The catechol structure within this compound suggests it may possess antioxidant properties, a common characteristic of phenolic compounds. However, detailed experimental validation for this specific molecule is not extensively documented.

Metal Ion Chelation Properties and Redox Cycling

The potential for this compound to chelate metal ions and participate in redox cycling has not been specifically investigated. The catechol moiety is known to coordinate with metal ions, but studies detailing this property and its implications for redox activity for this particular compound are not available.

Note on Data Tables: The user's request for interactive data tables could not be fulfilled as no specific quantitative data for the enzyme inhibition, receptor binding, or antioxidant activity of this compound is available in the reviewed scientific literature.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway activation)

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Studies on 4-alkyl-substituted catechols, such as 4-methylcatechol (B155104) and 4-ethylcatechol, have demonstrated their role as potent co-factors in activating this pathway. plos.orgresearchgate.net This activation is not constitutive but occurs in response to the threat of oxygen toxicity, leading to the upregulation of Nrf2 target genes. plos.org

The proposed mechanism involves the redox-cycling capability of the catechol moiety. Catechol estrogens, for instance, activate Nrf2 predominantly through the formation of their ortho-quinone metabolites, which then covalently bind to Keap1, the negative regulator of Nrf2. nih.gov This modification of Keap1 releases Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, thereby bolstering the cell's antioxidant capacity. researchgate.netnih.gov It is the 3,4-dihydroxy (catechol) group that is essential for the stabilization of Nrf2. nih.gov

For instance, topical application of 4-tert-butylcatechol (B165716) on mouse ear skin led to an elevation in the activity of glutathione (B108866) S-transferase (GST), gamma-glutamyltranspeptidase (GGT), and glutathione reductase (GR), all of which are part of the cellular antioxidant defense system. ncats.io

Reactive Oxygen Species (ROS) Generation under Specific Conditions

While catechols are recognized for their antioxidant properties, they can also act as pro-oxidants under certain conditions, leading to the generation of reactive oxygen species (ROS). nih.govresearchgate.net This dual role is a key aspect of their biological activity. The oxidation of catechols can produce superoxide (B77818) anions and hydrogen peroxide (H2O2) as byproducts. researchgate.net

In vitro studies on 4-methylcatechol have shown that it can induce apoptotic cell death in murine tumor cells through an extracellular pro-oxidant action. nih.gov The generation of hydrogen peroxide was observed when the compound was incubated in the growth medium, and the cytotoxic effects could be mitigated by the presence of catalase, an enzyme that decomposes hydrogen peroxide. nih.gov This suggests that the production of ROS is a key mechanism behind the observed cytotoxicity in these specific contexts.

Similarly, the oxidation of 4-tert-butylcatechol in the presence of tyrosinase and oxygen yields 4-tert-butyl-o-benzoquinone. sigmaaldrich.com The generation of such reactive quinones and associated ROS can contribute to cellular damage if not adequately neutralized by the cell's antioxidant systems. nih.gov

Cellular Signaling Pathway Modulation (in vitro studies)

The catechol structure of this compound suggests its potential to modulate various cellular signaling pathways, a characteristic shared by many polyphenolic compounds. researchgate.netnih.gov These modulatory effects are often linked to the compound's antioxidant and pro-oxidant activities and can influence cell fate decisions such as proliferation, survival, and death.

MAPK Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes. While specific data on this compound is not available, polyphenolic compounds, in general, are known to interfere with MAPK signaling. nih.gov For example, the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) is known to modulate several cellular signaling events. nih.gov The neuroprotective effects of some antioxidants are attributed not just to free radical scavenging but also to the suppression of genes induced by pro-inflammatory cytokines, a process often mediated by MAPK pathways. nih.gov

NF-κB Pathway Activation or Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Catechol derivatives have been shown to inhibit NF-κB activation. nih.gov For example, the catechol derivatives nitecapone (B1678951) and OR-1246 inhibited TNF-α-induced NF-κB activation in Jurkat T cells. nih.gov This inhibition can occur through multiple mechanisms, including the direct inhibition of the DNA binding activity of activated NF-κB. nih.gov

The antioxidant properties of catechols are thought to play a role in this inhibition, as oxidative stress is implicated in the NF-κB signaling pathway. nih.gov In a study with 4-tert-butylcatechol (TBC), it was found to inhibit LPS-induced inflammation, which is known to be mediated by NF-κB. nih.gov

Induction of Apoptosis or Necrosis at a Cellular Level

Catechol derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cell lines, particularly tumor cells. nih.govnih.gov This effect is often linked to their pro-oxidant activity and the generation of ROS. nih.gov For instance, 4-methylcatechol was shown to induce apoptosis in murine tumor cells, an effect that was counteracted by the antioxidant glutathione. nih.gov

Catechol itself has been shown to induce apoptosis in human glioblastoma cells. nih.gov This was accompanied by morphological changes typical of apoptosis, DNA damage, and an increase in the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Necrosis, a form of cell death characterized by membrane rupture and inflammation, can also be induced by catechols, typically at higher concentrations that cause overwhelming cellular damage. acs.orgscielo.br

Autophagy Pathway Crosstalk

Autophagy is a cellular process of self-digestion of damaged organelles and proteins, and it has a complex interplay with apoptosis and other cell fate pathways. While direct evidence for this compound is lacking, polyphenolic compounds are generally known to modulate autophagy. nih.gov

The lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), which is generated during oxidative stress, has been shown to have a concentration-dependent effect on autophagy. At lower concentrations, it activates autophagy, while at higher concentrations, it inhibits autophagic flux. nih.gov Given that catechols can induce oxidative stress, it is plausible that they could indirectly influence autophagy through the generation of such byproducts. Furthermore, in some contexts, the PERK-eIF2α-ATF4 axis, which can be activated by catechols, is linked to the regulation of autophagy. taylorandfrancis.com

Summary of Findings from Related 4-Alkyl-Substituted Catechols

| Biological Process | Observed Effect of Related Catechols | Key Findings from In Vitro Studies | Reference(s) |

| Nrf2 Pathway | Activation | Potent co-factors for Nrf2 activation, leading to increased expression of antioxidant enzymes like HO-1 and NQO1. | plos.orgresearchgate.netnih.govnih.gov |

| ROS Generation | Pro-oxidant activity | Generation of H2O2 leading to cytotoxicity in tumor cells. | nih.govresearchgate.netresearchgate.netnih.gov |

| NF-κB Pathway | Inhibition | Inhibition of NF-κB activation, potentially through direct interference with DNA binding. | nih.govnih.gov |

| Apoptosis | Induction | Induction of apoptosis in tumor cells, associated with pro-oxidant effects and modulation of Bcl-2 family proteins. | nih.govnih.gov |

Effects on Gene Expression and Epigenetic Modifications (cellular context)

While direct studies on the epigenetic effects of this compound are not extensively documented, the broader class of benzene and its metabolites is known to induce significant epigenetic alterations. Chronic exposure to benzene is associated with changes in DNA methylation, histone modifications, and microRNA expression, which are linked to its hematotoxicity and leukemogenicity. nih.gov

Benzene and its metabolites, such as hydroquinone (B1673460) and 1,2,4-benzenetriol, can cause changes in chromatin structure and gene expression. nih.gov These metabolites can lead to global DNA hypomethylation and specific histone modifications. nih.gov For instance, long-term exposure to benzene has been shown to cause a sustained increase in H3K4me3, a mark associated with active gene transcription, suggesting the potential for permanent epigenetic changes. nih.gov Such epigenetic alterations can affect the stability and function of crucial regulatory proteins, including oncoproteins and tumor suppressor proteins. nih.gov Given that this compound is a hydroxylated benzene derivative, it is plausible that it could participate in similar epigenetic-modifying pathways, although specific research is required to confirm this.

Table 1: Potential Epigenetic Effects of Benzene Metabolites

| Epigenetic Mechanism | Observed Effect of Benzene/Metabolites | Potential Implication | Reference |

|---|---|---|---|

| DNA Methylation | Global hypomethylation in human lymphoblastoid cells. nih.gov Inhibition of DNMT1 by a related compound, restarting expression of silenced genes. nih.gov | Altered gene expression, genomic instability. nih.gov | nih.gov |

| Histone Modification | Covalent modifications of H3 and H4 histone tails (acetylation, methylation, etc.). nih.gov Sustained increase in H3K4me3 with prolonged exposure. nih.gov | Changes in chromatin structure and gene regulation. nih.gov | nih.gov |

Antimicrobial Activity and Proposed Cellular Targets

Research into related phenolic compounds suggests that this compound likely possesses antimicrobial properties. The activity of such compounds often depends on the nature of the alkyl chain attached to the benzene-1,2-diol core.

A primary mechanism of antimicrobial action for many phenolic compounds, including benzene-1,2-diol derivatives, is the disruption of the bacterial cell membrane. Studies on similar molecules like 4-allylbenzene-1,2-diol and various alkyloxy benzene-1,2-diols have demonstrated their capacity to damage the integrity of the cell membrane. nih.govrug.nl This damage increases the permeability of the membrane, leading to leakage of intracellular components and ultimately cell death. nih.gov For example, 4-allylbenzene-1,2-diol has been shown to cause the bacterial cell surface to become concave and perforated. nih.gov Similarly, heptyloxy benzene-1,2-diol was found to significantly permeabilize the membrane of Bacillus subtilis. rug.nl It is therefore proposed that this compound may act via a similar membrane-disrupting mechanism.

Table 2: Antimicrobial Activity and Membrane Permeabilization by Related Benzene-1,2-diol Derivatives

| Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 4-Allylbenzene-1,2-diol | Xanthomonas oryzae pv. oryzae | Damaged cell membrane integrity, increased permeability. nih.gov | nih.gov |

| Heptyloxy benzene-1,2-diol | Bacillus subtilis | Permeabilizes the bacterial membrane. rug.nl | rug.nl |

Beyond direct membrane damage, some benzene-diol compounds exert their antimicrobial effects by interfering with crucial bacterial metabolic pathways. One such proposed mechanism is the limitation of iron availability to bacterial cells. rug.nlresearchgate.net Iron is an essential cofactor for numerous metabolic enzymes, and its sequestration can halt bacterial growth. Benzene-1,2,4-triol, a related compound, is believed to act not by membrane permeabilization but by limiting iron availability to Xanthomonas citri. rug.nlresearchgate.net This mode of action is distinct from many other phenolic antimicrobials. rug.nl Additionally, compounds like 4-allylbenzene-1,2-diol have been found to reduce the production of extracellular polysaccharides (EPS) in Xanthomonas oryzae, which are vital for biofilm formation and pathogenicity. nih.gov This suggests an interference with the metabolic pathways responsible for synthesizing these virulence factors.

Antiviral Mechanisms (if applicable, focusing on direct viral inactivation or cellular protective effects)

While specific antiviral data for this compound is scarce, research on multivalent sulfated benzene derivatives provides a model for potential antiviral action.

A plausible antiviral mechanism for benzene-diol derivatives is direct interaction with and inactivation of viral particles, a process known as virucidal activity. nih.gov Studies on small molecules with a benzene scaffold have shown they can inhibit a broad range of viruses, including HSV-2, SARS-CoV-2, and HIV-1. nih.gov The proposed mechanism involves damaging the viral envelope, which is crucial for the virus to enter host cells. nih.gov This interaction is often mediated by mimicking cell-surface carbohydrates, like heparan sulfate (B86663) proteoglycans (HSPG) or sialic acids, which many viruses use for attachment. nih.gov By binding to the virus, these molecules can prevent the initial step of viral binding to the host cell. nih.gov

The antiviral activity of benzene derivatives can also involve the modulation of the host's cellular response. While direct evidence for this compound is not available, the principle relies on interfering with the virus-host interaction at the cellular level. For instance, molecules that mimic cellular receptors can block viral entry. nih.gov The broad-spectrum antiviral activity of some benzene derivatives against numerous viruses suggests an interaction with common host factors or pathways that are exploited during infection. nih.gov Further research is needed to determine if this compound can modulate cellular signaling or immune pathways to confer a protective effect against viral infections.

Advanced Analytical Methodologies for 4 3 Hydroxybutyl Benzene 1,2 Diol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 4-(3-Hydroxybutyl)benzene-1,2-diol from complex mixtures. The choice of technique depends on the analytical goal, whether it be routine quantification or the challenging separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds like this compound. The separation is typically achieved using reversed-phase columns, where a nonpolar stationary phase is paired with a polar mobile phase.

UV-Vis Detection: The benzene-1,2-diol (catechol) moiety in the molecule allows for straightforward detection using a UV-Vis detector. The aromatic ring exhibits strong absorbance in the UV region, typically around 280 nm. While effective, this detection method can be limited by interferences from other UV-absorbing compounds in complex samples.

Electrochemical Detection (ECD): The catechol structure is electrochemically active and can be easily oxidized. ECD offers very high sensitivity and selectivity for catechols, making it an excellent choice for detecting trace amounts of this compound in biological or environmental samples.

Fluorescence Detection: For fluorescence detection, a derivatization step is often necessary to introduce a fluorophore into the molecule, as the native fluorescence of the compound may be low. Pre-column derivatization with a fluorescent labeling agent that reacts with the hydroxyl groups can significantly enhance sensitivity and selectivity. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Acid modifier improves peak shape and ionization for MS coupling. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 280 nm | General purpose detection for aromatic compounds. |

| Injection Volume | 10 µL | Typical volume for standard analytical methods. |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like this compound is challenging. The multiple hydroxyl groups make the molecule unsuitable for direct GC analysis due to strong adsorption on the column and thermal instability.

To overcome this, a derivatization step is essential to increase the compound's volatility and thermal stability. nih.gov A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another method is acetylation to convert hydroxyl groups into esters. nih.gov After derivatization, the compound can be readily analyzed by GC-MS. nih.govnih.gov The mass spectrometer provides definitive identification based on the mass spectrum and fragmentation pattern of the derivatized molecule. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. For complex samples containing this compound and its isomers or metabolites, UHPLC can provide the necessary resolving power to separate closely eluting peaks. nih.gov The enhanced efficiency of UHPLC is particularly valuable in high-throughput screening and detailed metabolic studies.

The this compound molecule contains a chiral center at the carbon atom bearing the secondary hydroxyl group on the butyl chain. This means it exists as a pair of enantiomers, (R)- and (S)-4-(3-Hydroxybutyl)benzene-1,2-diol. Since enantiomers often exhibit different biological activities, their separation and quantification are critical.

Chiral chromatography is the definitive method for this purpose. nih.gov This can be achieved using either HPLC or GC with a chiral stationary phase (CSP). nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for the resolution of a broad range of chiral compounds, including alcohols. researchgate.netnih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.net The resolution of enantiomers can be confirmed by techniques like circular dichroism spectroscopy. nih.gov

Table 2: Approaches for Chiral Separation

| Technique | Chiral Stationary Phase (CSP) Example | Principle |

|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Differential interaction (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the chiral polymer. nih.gov |

| Chiral GC | Cyclodextrin derivatives (e.g., Rt-bDEXse) | Formation of temporary inclusion complexes with different stabilities for each enantiomer. nih.gov |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass spectrometry is an indispensable tool for the unambiguous identification and structural characterization of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data.

For LC-MS analysis, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, it typically generates the protonated molecule [M+H]⁺. Adduct ions, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, are also commonly observed and can help confirm the molecular weight. upce.cz In negative ion mode, the deprotonated molecule [M-H]⁻ is formed, often with high efficiency due to the acidic phenolic hydroxyl groups. Tandem mass spectrometry (MS/MS) of the precursor ion can be used to obtain structural information through characteristic fragmentation patterns, such as the loss of water (H₂O) from the butyl chain.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar compounds but can also be effective for this molecule. nih.gov It is less susceptible to matrix effects like ion suppression compared to ESI. Ionization in APCI is initiated by a corona discharge, and like ESI, it typically produces [M+H]⁺ or [M-H]⁻ ions. upce.cz The choice between ESI and APCI can depend on the sample matrix and the required sensitivity. nih.gov

Table 3: Predicted ESI-MS Adducts and Fragments for this compound (Molecular Formula: C₁₀H₁₄O₃, Exact Mass: 182.0943)

| Adduct/Fragment | Ion Mode | Predicted m/z | Comment |

|---|---|---|---|

| [M+H]⁺ | Positive | 183.1016 | Protonated molecule. |

| [M+Na]⁺ | Positive | 205.0835 | Sodium adduct, common in ESI. |

| [M+H-H₂O]⁺ | Positive | 165.0910 | Fragment from loss of water. |

| [M-H]⁻ | Negative | 181.0870 | Deprotonated molecule. |

Accurate Mass Measurement and Fragmentation Pattern Analysis for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the identification of metabolites of this compound. This technique provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov This level of precision is crucial for distinguishing between metabolites with very similar masses.

When coupled with tandem mass spectrometry (MS/MS), HRMS enables the detailed analysis of fragmentation patterns. nih.gov Collision-induced dissociation (CID) is commonly employed to break down the precursor ion into a series of product ions. The resulting fragmentation spectrum is a unique fingerprint of the molecule, providing vital clues about its structure. For instance, the loss of a water molecule (18.0106 Da) from the protonated molecule of this compound would be a characteristic fragmentation event. By meticulously analyzing these fragmentation pathways, researchers can pinpoint the sites of metabolic modification, such as hydroxylation, oxidation, or conjugation. researchgate.net

Software tools are often utilized to create "fragmentation trees," which map the relationships between precursor and product ions, aiding in the structural elucidation of novel metabolites. nih.gov This approach has proven effective in distinguishing between isomeric metabolites, which is often a significant challenge in metabolomics research. nih.gov

Table 1: Illustrative Fragmentation Data for a Hypothetical Metabolite of this compound

| Precursor Ion (m/z) | Accurate Mass | Proposed Formula | Product Ion (m/z) | Accurate Mass | Proposed Neutral Loss |

| 199.1021 | 199.1019 | C10H15O4+ | 181.0916 | 181.0913 | H2O |

| 199.1021 | 199.1019 | C10H15O4+ | 153.0964 | 153.0961 | C2H4O |

| 199.1021 | 199.1019 | C10H15O4+ | 125.0653 | 125.0650 | C3H6O2 |

This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its metabolites. nih.gov

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the aromatic protons on the benzene (B151609) ring would appear as distinct signals in the downfield region (typically δ 6.0-8.0 ppm). The protons of the hydroxybutyl side chain would resonate in the upfield region, with their chemical shifts and splitting patterns revealing their connectivity. For example, the protons on the carbon bearing the hydroxyl group would likely appear as a multiplet.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The aromatic carbons would have characteristic shifts in the δ 110-160 ppm range, while the aliphatic carbons of the side chain would appear at higher field. The chemical shift of the carbon attached to the hydroxyl group would be particularly informative.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the molecule.

COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule, such as the protons along the butyl chain. youtube.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. youtube.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the different fragments of the molecule and confirming the position of the hydroxybutyl group on the benzene ring. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | - | 145.0 |

| 2 | - | 143.5 |

| 3 | 6.70 (d) | 116.0 |

| 4 | 6.80 (d) | 130.0 |

| 5 | 6.65 (dd) | 119.5 |

| 6 | 6.70 (d) | 115.0 |

| 1' | 2.70 (t) | 38.0 |

| 2' | 1.70 (m) | 30.0 |

| 3' | 3.80 (m) | 68.0 |

| 4' | 1.20 (d) | 23.0 |

These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. pressbooks.pub The IR spectrum provides a characteristic pattern of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

For this compound, the following characteristic absorptions would be expected:

O-H Stretching: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups, both phenolic and alcoholic. lumenlearning.com The broadness of this peak is due to hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the benzene ring. lumenlearning.com

C-H Stretching (Aliphatic): Strong absorptions in the region of 3000-2850 cm⁻¹ correspond to the C-H bonds of the butyl side chain. libretexts.org

C=C Stretching (Aromatic): One or more medium to weak absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring. lumenlearning.com

C-O Stretching: A strong absorption band in the 1260-1000 cm⁻¹ range would indicate the C-O stretching vibrations of the hydroxyl groups. lumenlearning.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the aromatic chromophore of this compound. The benzene ring and its substituents constitute a chromophore that absorbs UV light in a characteristic manner. pressbooks.pub

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) in the ultraviolet region, typically around 280 nm. This absorption is due to π→π* electronic transitions within the benzene ring. libretexts.org The exact position and intensity of the absorption bands can be influenced by the solvent and the pH of the solution, as changes in pH can affect the ionization state of the phenolic hydroxyl groups. While UV-Vis spectroscopy is less structurally informative than NMR or mass spectrometry, it is a valuable tool for quantifying the compound and for monitoring reactions or purification processes. pressbooks.pub

Sample Preparation Strategies for Diverse Matrices (e.g., biological fluids, plant extracts, synthetic mixtures)

The choice of sample preparation strategy is critical for the accurate and sensitive analysis of this compound and depends heavily on the complexity of the matrix.

Biological Fluids (e.g., urine, plasma): Due to the complexity of biological matrices, extensive sample cleanup is often required. A common approach is solid-phase extraction (SPE) . For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent. Liquid-liquid extraction (LLE) with a suitable organic solvent can also be employed.

Plant Extracts: Plant extracts are rich in a wide variety of compounds, including pigments, lipids, and other secondary metabolites, which can interfere with the analysis. A common strategy involves initial extraction with a solvent like methanol (B129727) or ethanol, followed by a series of partitioning steps. For example, the extract can be partitioned between a non-polar solvent (e.g., hexane) to remove lipids and a more polar solvent. Further cleanup using SPE or column chromatography is often necessary. mdpi.com

Synthetic Mixtures: For samples from synthetic reactions, the primary goal is to remove unreacted starting materials, reagents, and byproducts. Column chromatography using silica (B1680970) gel or other stationary phases is a standard technique. The choice of solvent system is crucial for achieving good separation. Crystallization can also be an effective purification method if the compound is a solid.

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures containing this compound and its metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique in metabolomics. The liquid chromatograph separates the components of the mixture based on their polarity, and the mass spectrometer provides detection and structural information. When combined with high-resolution mass spectrometry (LC-HRMS), it allows for the sensitive and selective quantification and identification of metabolites in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be a valuable technique. Derivatization, for example, by silylation of the hydroxyl groups, is often necessary to increase the volatility of the analyte. GC provides high-resolution separation, and the mass spectrometer provides detailed structural information through electron ionization (EI), which generates reproducible fragmentation patterns. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of NMR spectra of individual components of a mixture as they elute from the chromatography column. While less sensitive than LC-MS, LC-NMR provides unparalleled structural information, making it a powerful tool for the definitive identification of unknown metabolites. nih.gov

Future Research Directions and Unexplored Avenues for 4 3 Hydroxybutyl Benzene 1,2 Diol

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

The complete biosynthetic pathway of 4-(3-Hydroxybutyl)benzene-1,2-diol remains to be fully elucidated. While it is structurally related to other naturally occurring phenolic compounds, the specific enzymes and regulatory networks governing its formation in various organisms are largely unknown. Future research should focus on identifying the key enzymatic steps, including the initial formation of the benzene-1,2-diol (catechol) ring and the subsequent addition and modification of the hydroxybutyl side chain. Investigating the genetic and environmental factors that regulate the expression of the biosynthetic genes will be crucial for understanding its physiological roles and for potential biotechnological production.

Identification of Undiscovered Molecular Targets and Off-Targets